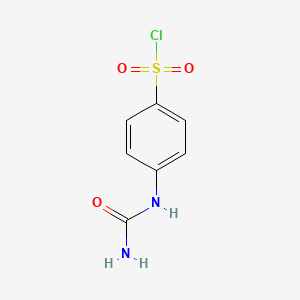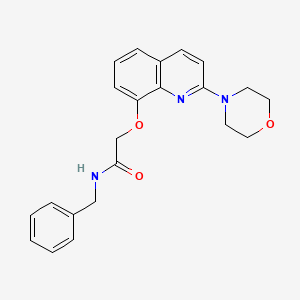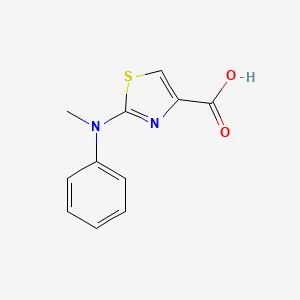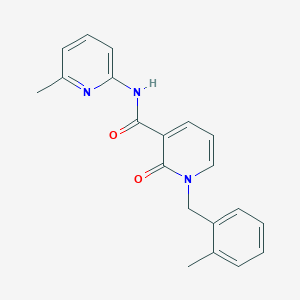
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a compound that has captured significant attention within the scientific community. Known for its unique structure, which combines elements of pyridine, piperidine, and benzonitrile, this compound has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile involves multiple synthetic steps:
Step 1: Synthesis of 3-chloropyridine-4-yl alcohol through the reaction of 3-chloropyridine with an appropriate oxidizing agent.
Step 2: Coupling of the chloropyridine derivative with piperidine to form 4-((3-chloropyridin-4-yl)oxy)piperidine.
Step 3: Introduction of the benzonitrile group via a carbonylation reaction to form the final compound.
These reactions typically require controlled conditions, such as temperature regulation, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to optimize reaction time and resource use. Automated systems and advanced purification techniques are employed to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions:
Oxidation: Conversion of functional groups into more oxidized forms.
Reduction: Introduction of hydrogen to reduce specific functional groups.
Substitution: Replacement of functional groups with others, depending on the desired derivative.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents for introducing or replacing halogen atoms.
Major Products
Major products formed include derivatives that retain the core structure of the compound but with functional group variations, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile has diverse applications across multiple fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: In the study of cellular processes due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique pharmacological profile.
Industry: Used in the development of advanced materials, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, and modulates various biochemical pathways. Its mechanism can include inhibition or activation of these targets, leading to desired therapeutic or biological outcomes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile stands out due to its unique structural combination, offering distinct reactivity and functionality. Similar compounds might include:
3-(4-((3-Fluoropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
3-(4-((3-Methylpyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
These compounds share structural similarities but differ in their chemical behavior and applications.
Propiedades
IUPAC Name |
3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-12-21-7-4-17(16)24-15-5-8-22(9-6-15)18(23)14-3-1-2-13(10-14)11-20/h1-4,7,10,12,15H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYBBOXDCYZRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793387.png)
![8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2793388.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2793393.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2793394.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2793396.png)
![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)



![N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2793405.png)


